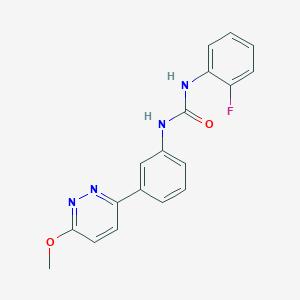

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea

Description

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is a urea derivative characterized by a 2-fluorophenyl group and a 3-(6-methoxypyridazin-3-yl)phenyl moiety linked via a urea bridge. This compound is structurally analogous to antiproliferative agents and receptor antagonists reported in medicinal chemistry literature, though its specific biological activity requires further investigation .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[3-(6-methoxypyridazin-3-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c1-25-17-10-9-15(22-23-17)12-5-4-6-13(11-12)20-18(24)21-16-8-3-2-7-14(16)19/h2-11H,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCUKYAEWKBVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea typically involves the reaction of 2-fluoroaniline with 3-(6-methoxypyridazin-3-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds similar to 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea exhibit significant anticancer properties. The methoxypyridazine moiety is particularly notable for its ability to interact with specific cancer-related enzymes, potentially inhibiting tumor growth .

- A study demonstrated that derivatives of this compound could effectively inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .

- Antimicrobial Properties :

-

Neurological Applications :

- Given the presence of the pyridazine ring, there is potential for applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating that this compound may also influence neurological pathways.

Biochemical Applications

- Enzyme Inhibition :

- Biochemical Probes :

Material Science Applications

-

Polymer Chemistry :

- The unique chemical structure of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

- Nanotechnology :

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations:

- Substituent Impact on Melting Points: The target compound’s closest analogue, 5h, exhibits a lower melting point (103–106°C) compared to 5f (165–167°C), likely due to reduced crystallinity from the 2-fluorophenyl group and absence of bulky trimethoxyphenoxy substituents .

- Methoxy groups in both compounds improve solubility.

- Electron Effects : Fluorine substituents (electron-withdrawing) in the target and 5h may stabilize the urea carbonyl group, as evidenced by IR peaks near 1700–1710 cm⁻¹ for C=O stretching .

Biological Activity

1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure includes a fluorinated phenyl group and a methoxypyridazinyl moiety, which may confer specific biological activities. This compound has been the subject of research due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure

- IUPAC Name : 1-(2-fluorophenyl)-3-[3-(6-methoxypyridazin-3-yl)phenyl]urea

- Molecular Formula : C18H15FN4O2

- CAS Number : 1049294-85-0

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 3-(6-methoxypyridazin-3-yl)phenyl isocyanate in an organic solvent such as dichloromethane or tetrahydrofuran under controlled conditions. Industrial methods may optimize reaction conditions to enhance yield and purity, potentially employing catalysts and high-pressure reactors .

The biological activity of 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, contributing to its potential therapeutic effects .

Antimicrobial Properties

Research indicates that compounds similar to this urea derivative exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the urea structure can enhance activity against various bacterial strains. The presence of the methoxypyridazin moiety is hypothesized to play a crucial role in this activity .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro. The mechanism likely involves the modulation of signaling pathways associated with cell growth and apoptosis .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of urea compounds, including 1-(2-Fluorophenyl)-3-(3-(6-methoxypyridazin-3-yl)phenyl)urea. The compound demonstrated IC50 values indicating effective inhibition of cancer cell lines, particularly those associated with breast and prostate cancers .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of urea derivatives, revealing that compounds with similar structural features inhibited the growth of Staphylococcus aureus and Escherichia coli. The results suggested that modifications at the phenyl ring could enhance antimicrobial potency, highlighting the importance of structural diversity in drug design .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.